3-(Aminomethyl)benzonitrile 3-(Aminomethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 10406-24-3
VCID: VC21150524
InChI: InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2
SMILES: C1=CC(=CC(=C1)C#N)CN
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol

3-(Aminomethyl)benzonitrile

CAS No.: 10406-24-3

Cat. No.: VC21150524

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)benzonitrile - 10406-24-3

CAS No. 10406-24-3
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
IUPAC Name 3-(aminomethyl)benzonitrile
Standard InChI InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2
Standard InChI Key XFKPORAVEUOIRF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C#N)CN
Canonical SMILES C1=CC(=CC(=C1)C#N)CN

Physical and Chemical Properties

3-(Aminomethyl)benzonitrile possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications.

Physical Properties

The following table summarizes the key physical properties of 3-(Aminomethyl)benzonitrile:

PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.163 g/mol
Density1.1±0.1 g/cm³
Boiling Point263.0±15.0 °C at 760 mmHg
Flash Point112.9±20.4 °C
Physical StateSolid (at standard conditions)
Exact Mass132.068741
Index of Refraction1.573
Vapor Pressure0.0±0.5 mmHg at 25°C
Recommended Storage2-8°C

These physical properties contribute to the handling, storage, and application characteristics of the compound in laboratory and industrial settings .

Chemical Properties

The chemical behavior of 3-(Aminomethyl)benzonitrile is influenced by both the aminomethyl and nitrile functional groups:

  • The aminomethyl group (-CH₂NH₂) contains a primary amine, which serves as a nucleophilic center capable of participating in various reactions

  • The nitrile group (-CN) can undergo hydrolysis, reduction, and addition reactions

  • Partition Coefficient (LogP): 0.53, indicating moderate lipophilicity

  • Polar Surface Area (PSA): 49.81000, which affects its membrane permeability and bioavailability

  • SMILES Notation: N#CC1=CC=CC(CN)=C1, representing its chemical structure in linear string format

Synthesis and Preparation Methods

The synthesis of 3-(Aminomethyl)benzonitrile typically involves strategic chemical transformations to establish both the nitrile and aminomethyl functionalities on the benzene ring.

Synthetic Routes

One established method for synthesizing 3-(Aminomethyl)benzonitrile involves nucleophilic substitution reactions. A typical approach utilizes 3-(bromomethyl)benzonitrile as a starting material, which undergoes reaction with potassium phthalimide under SN2 conditions, followed by hydrolysis to yield the primary amine.

The general synthetic pathway can be represented as:

  • Reaction of 3-(bromomethyl)benzonitrile with potassium phthalimide

  • Formation of a phthalimide intermediate

  • Hydrolysis with hydrazine or a similar reagent

  • Isolation of 3-(Aminomethyl)benzonitrile as the final product

Industrial Production

Commercial production of 3-(Aminomethyl)benzonitrile typically achieves purities of approximately 95%, making it suitable for research and development applications . Industrial methods often employ optimized reaction conditions and purification techniques to enhance yield and purity while minimizing waste.

Applications and Uses

3-(Aminomethyl)benzonitrile has found numerous applications across different fields, particularly in pharmaceutical chemistry and organic synthesis.

Pharmaceutical Applications

In pharmaceutical chemistry, 3-(Aminomethyl)benzonitrile serves as a critical intermediate in the design and synthesis of bioactive compounds. Specifically, it has been utilized in the development of:

  • Kinase inhibitors, particularly anaplastic lymphoma kinase (ALK) inhibitors

  • Prodrug-activating enzyme substrates

  • Compounds targeting specific receptor systems

The aminomethyl and nitrile functionalities provide anchoring points for further chemical modifications, allowing medicinal chemists to create diverse libraries of compounds for biological screening.

Organic Synthesis Applications

As a versatile building block in organic synthesis, 3-(Aminomethyl)benzonitrile participates in various chemical reactions:

  • The primary amine can undergo acylation, alkylation, and reductive amination

  • The nitrile group can be converted to amides, amines, carboxylic acids, and other functional groups

  • The aromatic ring can participate in electrophilic aromatic substitution reactions

These transformations enable the construction of complex molecular architectures from this relatively simple starting material.

Biological Activity

Research indicates that 3-(Aminomethyl)benzonitrile and its derivatives exhibit various biological activities that make them valuable in pharmaceutical research and development.

Antimicrobial Properties

Studies have shown that compounds containing the 3-(Aminomethyl)benzonitrile scaffold may possess antimicrobial activity against various pathogens. Research suggests that this activity may result from the compound's ability to interact with bacterial cell membranes or critical enzymes involved in microbial metabolism.

Neuropharmacological Effects

Compounds structurally related to 3-(Aminomethyl)benzonitrile have been studied for their potential effects on the central nervous system. Research suggests these compounds may influence serotonergic pathways by interacting with serotonin receptors, potentially affecting mood regulation and related neurological functions.

Comparison with Similar Compounds

To better understand the unique properties of 3-(Aminomethyl)benzonitrile, a comparison with structurally related compounds provides valuable insights.

Comparison with 3-(2-Aminoethyl)benzonitrile

3-(2-Aminoethyl)benzonitrile (CAS: 219919-49-0) differs from 3-(Aminomethyl)benzonitrile in having an additional methylene (-CH₂-) unit in the sidechain, resulting in an aminoethyl rather than an aminomethyl group. This structural difference affects various properties:

  • The increased chain length provides greater conformational flexibility

  • The amine group is positioned further from the aromatic ring, potentially affecting its reactivity

  • The molecular formula changes to C₉H₁₀N₂ with a corresponding increase in molecular weight to approximately 150.19 g/mol

Structure-Activity Relationships

Modifications to the structure of 3-(Aminomethyl)benzonitrile can significantly impact its chemical reactivity and biological properties:

  • Position of substituents: Meta-substituted aminomethyl groups optimize steric compatibility in enzyme active sites, while para-substituted analogs may alter solubility and interaction profiles

  • Functional group modifications: Replacing the primary amine with secondary or tertiary amines affects hydrogen bonding capabilities

  • Ring substitutions: Additional substituents on the aromatic ring can fine-tune electronic and steric properties

Current Research and Future Perspectives

Research involving 3-(Aminomethyl)benzonitrile continues to expand, driven by its versatility in chemical synthesis and potential applications in drug discovery.

Recent Developments

Recent research has focused on exploiting the reactivity of 3-(Aminomethyl)benzonitrile to develop:

  • Novel synthetic methodologies for complex molecule construction

  • Targeted drug delivery systems utilizing the compound's functional groups

  • Structure-activity relationship studies for pharmaceutical applications

Future Research Directions

Promising areas for future research involving 3-(Aminomethyl)benzonitrile include:

  • Development of sustainable and green chemistry approaches for its synthesis

  • Exploration of its potential in emerging therapeutic areas

  • Application in materials science, particularly in polymer chemistry and functional materials

  • Investigation of its role in catalysis and asymmetric synthesis

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